N-cyclohexyl-7-(4-fluorophenyl)-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-cyclohexyl-7-(4-fluorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-7-(4-fluorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a strong base such as potassium t-butoxide in boiling t-butanol . The reaction proceeds through the formation of an intermediate, which then undergoes further cyclization to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclohexyl and phenyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-7-(4-fluorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-7-(4-fluorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may act as an antagonist or agonist at certain receptors, modulating their signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.
2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines: These derivatives have shown significant biological activities, including anti-HIV, antitumor, and antimicrobial properties.
Uniqueness: N-cyclohexyl-7-(4-fluorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the cyclohexyl and fluorophenyl groups may enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for drug development.
Properties
Molecular Formula |
C25H25FN4 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-cyclohexyl-7-(4-fluorophenyl)-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H25FN4/c1-29(20-10-6-3-7-11-20)24-23-22(18-8-4-2-5-9-18)16-30(25(23)28-17-27-24)21-14-12-19(26)13-15-21/h2,4-5,8-9,12-17,20H,3,6-7,10-11H2,1H3 |
InChI Key |
FGCCDQXRAHYXRT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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